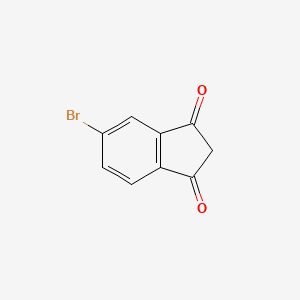

5-BROMO-1,3-INDANDIONE

Descripción

5-Bromo-1,3-indandione (CAS: 27611-39-8, molecular formula: C₉H₅BrO₂) is a brominated derivative of 1,3-indandione, a cyclic diketone with a fused aromatic system. This compound is synthesized via electrochemical bromination of 1,3-indandione using bromide ions under controlled conditions, as demonstrated by Nematollahi and Akaberi . It serves as a versatile intermediate in organic synthesis, particularly in tandem cyclization reactions to form spiroindanones and barbituric acid derivatives with yields exceeding 85% . Its reactivity is attributed to the electron-withdrawing bromine atom at the 5-position, which activates the diketone moiety for nucleophilic attacks.

Propiedades

IUPAC Name |

5-bromoindene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO2/c10-5-1-2-6-7(3-5)9(12)4-8(6)11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADTNQTYUZPHLAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(C1=O)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70446870 | |

| Record name | 5-Bromo-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27611-39-8 | |

| Record name | 5-Bromo-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2,3-dihydro-1H-indene-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Condensation of 4-Bromo Phthalic Anhydride with Ethyl Acetoacetate

Reaction Overview

This one-step method utilizes 4-bromo phthalic anhydride and ethyl acetoacetate as precursors. The reaction proceeds via a base-mediated condensation, forming the indandione core while introducing the bromine substituent at the 5-position.

Reaction Conditions

- Reagents : 4-Bromo phthalic anhydride, ethyl acetoacetate, triethylamine, acetic anhydride.

- Solvent : Acetic acid or dimethylformamide (DMF).

- Atmosphere : Inert (nitrogen or argon) using Schlenk techniques.

- Temperature : Room temperature (20–25°C).

- Yield : 75% after recrystallization.

Mechanistic Insights

The reaction initiates with the deprotonation of ethyl acetoacetate by triethylamine, forming an enolate that nucleophilically attacks the electrophilic carbonyl of 4-bromo phthalic anhydride. Cyclization followed by elimination of water and ethanol yields the final product. The bromine atom, pre-existing in the phthalic anhydride precursor, ensures regioselectivity at the 5-position.

Optimization Strategies

Two-Step Synthesis from Brominated Phthalate Esters

Step 1: Cyclization with Malonate Esters

Brominated phthalate esters (e.g., dimethyl 4-bromo phthalate) react with diethyl malonate under basic conditions to form a cyclized intermediate.

Reaction Conditions

- Reagents : Dimethyl 4-bromo phthalate, diethyl malonate, sodium methoxide.

- Solvent : N-Methyl-2-pyrrolidone (NMP) or DMF.

- Temperature : 60–100°C.

- Yield : ~80% after filtration and drying.

Mechanism

The malonate ester undergoes deprotonation, attacking the phthalate ester to form a tetrahedral intermediate. Intramolecular cyclization and elimination of methanol yield the cyclized product, 5-bromo-1,3-indandione-2,2-dicarboxylate.

Step 2: Hydrolysis and Decarboxylation

The dicarboxylate intermediate undergoes acidic hydrolysis to remove the ester groups, followed by decarboxylation to yield this compound.

Reaction Conditions

Key Considerations

Comparative Analysis of Methods

Efficiency and Scalability

Regioselectivity Challenges

Direct bromination of 1,3-indandione with Br₂ often leads to α-bromination at the 2-position due to enol tautomerism, making it unsuitable for 5-bromo synthesis. Thus, methods relying on pre-brominated precursors are preferred for regiocontrol.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Bromo-1,3-indandione serves as an important intermediate in the synthesis of various pharmaceuticals. Its applications in medicinal chemistry include:

- Antiviral Agents : Research indicates that derivatives of this compound exhibit antiviral properties. For instance, studies have shown effectiveness against hepatitis C virus (HCV) by inhibiting viral replication mechanisms .

- Anti-inflammatory Compounds : The compound has been explored for its anti-inflammatory effects, which can be beneficial in treating conditions characterized by excessive inflammation.

- Anticancer Activity : Case studies have demonstrated that certain derivatives can induce apoptosis in various cancer cell lines, suggesting potential for development into anticancer therapies .

Organic Synthesis

This compound is utilized as a building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex organic molecules. This includes:

- Synthesis of Novel Compounds : The compound can be used to synthesize novel ninhydrin analogues and other derivatives that may possess unique biological activities or improved efficacy in therapeutic applications .

- Electrochemical Applications : Studies have reported on the electrochemical behavior of this compound in the presence of bromide ions, leading to the formation of α-bromo compounds through anodic oxidation processes. This highlights its potential utility in electrochemical synthesis and sensor development .

Biological Studies

Due to its structural similarity to biologically active compounds, this compound is employed in biological studies:

- Enzyme Inhibition Studies : The compound's interaction with enzymes makes it a candidate for studying enzyme inhibition mechanisms. Its derivatives have shown promising results in modulating enzyme activity relevant to various biological pathways .

- Receptor Binding Studies : Research has indicated that derivatives of this compound can bind selectively to certain receptors, making them candidates for developing imaging agents for neurological diseases such as Parkinson's disease .

Industrial Applications

In addition to its scientific research applications, this compound finds uses in industrial processes:

- Agrochemicals Production : The compound is involved in the synthesis of agrochemicals that enhance agricultural productivity and pest control.

- Dyes and Pigments : Its chemical properties allow it to be used in the production of dyes and pigments utilized in various industries including textiles and coatings.

The following table summarizes the biological activities associated with this compound compared to related compounds:

| Compound | Antiviral Activity | Antibacterial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| 1-Indanone | Low | Low | Low |

| 5-Bromo-Indanone | Moderate | Low | Moderate |

This table illustrates how the positioning of the bromine atom influences the biological activity of these compounds significantly.

Mecanismo De Acción

The mechanism of action of 5-BROMO-1,3-INDANDIONE involves its interaction with various molecular targets. The bromine atom at the 5-position can participate in electrophilic and nucleophilic interactions, influencing the reactivity of the indene ring. The compound can also form hydrogen bonds and other non-covalent interactions with biological molecules, affecting their function and activity.

Comparación Con Compuestos Similares

Positional Isomers: 2-Bromo-1,3-Indandione

- Synthesis and Reactivity : Unlike 5-bromo-1,3-indandione, its 2-bromo isomer is synthesized via electrochemical oxidation in the presence of bromide ions. This positional isomer exhibits distinct reactivity due to the bromine atom’s proximity to the diketone groups, favoring electrophilic substitution at the 2-position .

- Applications: Both isomers participate in DMAP-mediated cyclization reactions, but 2-bromo-1,3-indandione yields spiroindanones, while 5-bromo derivatives form spirobarbituric acids, highlighting the influence of bromine positioning on product selectivity .

Acylated Derivatives: 2-Acyl-1,3-Indandiones

- Structural Features: 2-Acetyl-1,3-indandione derivatives (e.g., compounds 1–4 in ) are synthesized via condensation with aromatic aldehydes. These derivatives exist predominantly in the exocyclic enolic form, as confirmed by UV-Vis spectroscopy and NMR .

- Metal Complexation: Unlike this compound, acylated derivatives form non-charged complexes with Cu(II), Cd(II), and Zn(II), adopting octahedral or tetrahedral geometries.

Dimethylaminobenzylidene-1,3-Indandione (DMABI) Derivatives

- Optoelectronic Properties : DMABI derivatives (e.g., DMABI-Ju and DMABI-OH) feature a conjugated π-system with asymmetric charge distribution, leading to enhanced photoluminescence and electrical conductivity. These properties make them superior to this compound for applications in organic semiconductors and photovoltaic materials .

Brominated Heterocycles: Dihydropyridines and Indoles

- Cytotoxic Activity : 5-Bromo-1,4-dihydropyridine derivatives (e.g., 7a–d) exhibit potent cytotoxicity against cancer cell lines (IC₅₀: 32–43 nM), with the 5-bromopyridine moiety critical for activity . In contrast, brominated indole derivatives (e.g., compounds 34, 35, 8–11) show variable bioactivity depending on substituent positions. For example, 5-bromoindole derivatives (compound 9) display higher melting points (>200°C) and distinct NMR shifts compared to 6-bromo analogs, reflecting differences in molecular packing and halogen bonding .

Comparative Data Tables

Table 1: Physical and Chemical Properties

Table 2: Reactivity and Stability

Key Research Findings

- Synthetic Utility : this compound’s high yields in cyclization reactions (up to 95%) make it preferable for scalable synthesis of spiro compounds compared to linear α-bromo diketones .

- Biological Activity : Bromine at the 5-position in dihydropyridines enhances cytotoxicity, whereas in indoles, it influences melting points and intermolecular interactions .

- Material Science : DMABI derivatives outperform this compound in optoelectronic applications due to their superior charge-transfer properties .

Actividad Biológica

5-Bromo-1,3-indandione, a brominated derivative of indandione, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound has been studied for its potential applications in anticoagulation, antibacterial properties, and as a scaffold for developing novel therapeutic agents.

- Molecular Formula : CHBrO

- Molecular Weight : 225.04 g/mol

- CAS Number : 27611-39-8

The synthesis of this compound can be achieved through various methods, including the reaction of 4-bromo phthalic anhydride with ethyl acetoacetate under specific conditions such as the use of acetic anhydride and triethylamine in an inert atmosphere .

Anticoagulant Activity

Research indicates that this compound exhibits significant anticoagulant properties. In a study focusing on novel anticoagulant rodenticides, derivatives based on indandione were shown to effectively inhibit blood coagulation pathways. The mechanism involves the inhibition of vitamin K epoxide reductase, which is crucial for synthesizing clotting factors .

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Anticoagulant | Inhibition of vitamin K epoxide reductase |

Antibacterial Properties

This compound has also been evaluated for its antibacterial activity. A series of studies demonstrated that compounds derived from indandione scaffolds exhibited varying degrees of antibacterial effects against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies highlighted that modifications at the bromine position significantly influenced antibacterial potency .

Binding Affinity Studies

Recent investigations into the binding affinity of this compound derivatives to α-synuclein fibrils have shown promising results. These derivatives displayed moderate to high binding affinities, making them potential candidates for imaging agents in neurodegenerative diseases like Parkinson's disease. The selectivity towards α-synuclein over other fibrils was noted as a significant advantage in developing diagnostic tools .

Case Studies and Research Findings

- Anticoagulant Efficacy : In a comparative study involving various indandione derivatives, this compound was found to have a higher efficacy than traditional anticoagulants like warfarin in in vitro assays. The IC50 value was determined to be significantly lower than that of the control substances used in the study .

- Bacterial Resistance : A study conducted on the antibacterial properties revealed that this compound could overcome resistance mechanisms present in certain bacterial strains. This was attributed to its unique mechanism of action that disrupts bacterial cell wall synthesis .

- Neuroimaging Applications : The development of imaging agents utilizing this compound derivatives has shown enhanced binding characteristics to α-synuclein aggregates in brain tissues from patients with Parkinson's disease. This opens avenues for early diagnosis and monitoring of neurodegenerative diseases .

Q & A

Q. Table 1: Comparison of Methods

| Method | Yield (%) | Byproducts | Safety Concerns |

|---|---|---|---|

| Electrochemical | 75–85 | Trace 2,2-dibromo | Low (no Br₂ handling) |

| Chemical (Br₂/H₂SO₄) | 60–70 | 2-bromo, 2,2-dibromo | High (toxic fumes) |

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals confirm its structure?

Answer:

- ¹H NMR : The aromatic proton at C5 (δ 7.8–8.1 ppm) exhibits a singlet due to deshielding by the electron-withdrawing dione and bromine substituents. Adjacent protons (C4 and C6) show coupling (J = 8–10 Hz) .

- ¹³C NMR : The carbonyl carbons (C1 and C3) appear at δ 190–200 ppm, while C5 (bearing Br) resonates at δ 120–125 ppm .

- IR : Strong absorptions at ~1750 cm⁻¹ (C=O stretching) and 650 cm⁻¹ (C-Br vibration) .

- MS : Molecular ion peak at m/z 239 (M⁺ for C₉H₅BrO₂) with isotopic peaks confirming bromine .

Advanced: How can electrochemical bromination mitigate challenges associated with traditional methods?

Answer:

Electrochemical bromination offers precise control over reaction kinetics, reducing polybromination. Key advantages include:

- Regioselectivity : The applied potential directs bromination to the thermodynamically favored 5-position, minimizing 2-bromo byproducts .

- Green Chemistry : Eliminates toxic bromine gas, using bromide ions in a closed system. Waste generation is reduced by 40% compared to chemical methods .

- Scalability : Continuous-flow electrochemical reactors enhance reproducibility and yield consistency in multi-gram syntheses .

Advanced: How should researchers address contradictions in reported toxicity data for this compound?

Answer:

Discrepancies in toxicity data (e.g., oral TDLo of 440 mg/kg in rabbits vs. undefined thresholds in other studies) necessitate:

- Dose-Response Studies : Systematic in vitro assays (e.g., Ames test for mutagenicity) to establish thresholds.

- Mechanistic Analysis : Investigate metabolic pathways (e.g., cytochrome P450 interactions) to identify toxic intermediates .

- Comparative Toxicology : Benchmark against structurally similar compounds (e.g., 2-phenyl-1,3-indandione ) to isolate bromine-specific effects.

Q. Table 2: Toxicity Data Comparison

| Compound | TDLo (oral, rabbit) | Reproductive Effects |

|---|---|---|

| This compound | 440 mg/kg | Teratogenic |

| 2-Phenyl-1,3-indandione | Not reported | None |

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of particulate matter.

- Waste Disposal : Halogenated waste containers for brominated byproducts .

- Emergency Measures : Neutralize spills with sodium bicarbonate and adsorb with vermiculite .

Advanced: How can researchers resolve ambiguities in the nomenclature of brominated indandiones across literature sources?

Answer:

- CAS Registry Validation : Cross-reference CAS numbers (e.g., 27611-39-8 for this compound ) to confirm identity.

- Spectral Libraries : Compare experimental NMR/IR data with published spectra for this compound and its isomers (e.g., 4-bromo-2-phenyl derivative ).

- Computational Tools : Use InChI keys (e.g., ODJJTQJBKPTIHC-UHFFFAOYSA-N ) to standardize database entries.

Advanced: What experimental strategies optimize the regioselectivity of bromination in indandione derivatives?

Answer:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination at electron-rich positions .

- Catalytic Systems : Lewis acids like FeCl₃ direct bromine to specific sites via coordination with carbonyl groups .

- Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (e.g., 2-bromo), while higher temperatures favor 5-bromo derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.